molecular formula C11H21NO4 B554485 Z-D-Pro-OH CAS No. 6404-31-5

Z-D-Pro-OH

Cat. No.: B554485
CAS No.: 6404-31-5
M. Wt: 249.26 g/mol
InChI Key: RUFDYIJGNPVTAY-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-Benzyloxycarbonyl-D-proline is an N-Cbz-protected form of D-proline . It is used to prepare trichostatin A and trapoxin B analogs as histone deacetylase inhibitors . It is also used to prepare potent and selective nonpeptide inhibitors of caspases 3 and 7 .

Cellular Effects

The cellular effects of N-Benzyloxycarbonyl-D-proline are not well-studied. It is known that the compound can affect cellular processes through its role in the preparation of other bioactive compounds. For example, it is used in the synthesis of histone deacetylase inhibitors, which can influence gene expression and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of N-Benzyloxycarbonyl-D-proline is not well-understood. It is known to be involved in the synthesis of other bioactive compounds. For example, it is used in the preparation of histone deacetylase inhibitors, which can bind to enzymes and alter their activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored in a dark place at room temperature .

Metabolic Pathways

It is known that the compound is an N-Cbz-protected form of D-proline , suggesting that it may be involved in proline metabolism.

Transport and Distribution

It is known that the compound is soluble in chloroform, DMSO, ethanol, and methanol .

Chemical Reactions Analysis

N-Benzyloxycarbonyl-D-proline: undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another.

Comparison with Similar Compounds

N-Benzyloxycarbonyl-D-proline: can be compared with other similar compounds, such as:

The uniqueness of N-Benzyloxycarbonyl-D-proline lies in its D-configuration, which makes it suitable for specific applications in peptide synthesis and other chemical reactions .

Properties

IUPAC Name

(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVXCZADZNAMJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214085
Record name 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6404-31-5
Record name N-(Benzyloxycarbonyl)-D-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6404-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006404315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the solution of pyrrolidine-2-carboxylic acid (1.15 g, 10 mmol) of water (20 ml) was added sodium hydrate (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added drop wise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid.
Name
pyrrolidine-2-carboxylic acid
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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O=C(O)C1CCCN1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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